Thiophenfurin
CAS No.: 161407-67-6
Cat. No.: VC1831593
Molecular Formula: C10H13NO5S
Molecular Weight: 259.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 161407-67-6 |
|---|---|
| Molecular Formula | C10H13NO5S |
| Molecular Weight | 259.28 g/mol |
| IUPAC Name | 5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C10H13NO5S/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15)/t5-,7-,8-,9+/m1/s1 |
| Standard InChI Key | ZMZVQYZXVGKLML-YYNOVJQHSA-N |
| Isomeric SMILES | C1=C(SC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Properties and Structure
Chemical Identification
Thiophenfurin possesses specific chemical identifiers that distinguish it from other compounds. Table 1 summarizes the key chemical identification parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiophene-3-carboxamide |
| CAS Number | 161407-67-6 |
| Molecular Formula | C₁₀H₁₃NO₅S |
| Molecular Weight | 259.28 g/mol |
| InChI | InChI=1S/C10H13NO5S/c11-10(15)4-1-6(17-3-4)9-8(14)7(13)5(2-12)16-9/h1,3,5,7-9,12-14H,2H2,(H2,11,15)/t5-,7-,8-,9+/m1/s1 |
| Canonical SMILES | C1=C(SC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
| Isomeric SMILES | C1=C(SC=C1C(=O)N)[C@H]2C@@HO |
The molecular structure of Thiophenfurin features a thiophene ring with a carboxamide group at position 3 and a ribofuranose moiety at position 5. This unique structural arrangement contributes to its biological activities, particularly its ability to interact with specific enzymes involved in nucleotide metabolism.
Structural Characteristics
The structure of Thiophenfurin is characterized by several key features:
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A thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom
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A carboxamide group (-CONH₂) at position 3 of the thiophene ring
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A β-D-ribofuranosyl moiety attached at position 5 of the thiophene ring
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Multiple hydroxyl groups on the ribofuranosyl moiety that can participate in hydrogen bonding
These structural features are essential for the compound's biological activity, particularly its ability to mimic natural nucleosides and interact with enzymes involved in nucleotide metabolism. The presence of the thiophene ring instead of other heterocycles (such as furan) distinguishes Thiophenfurin from other nucleoside analogues and contributes to its unique pharmacological profile .
Mechanism of Action
IMPDH Inhibition
Thiophenfurin primarily acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) in the de novo synthesis pathway of guanine nucleotides. This enzyme is crucial for cell proliferation, particularly in rapidly dividing cells such as cancer cells, making it an attractive target for anticancer therapy.
By inhibiting IMPDH, Thiophenfurin leads to:
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Accumulation of IMP in the cell
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Depletion of guanosine triphosphate (GTP) pools
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Disruption of DNA and RNA synthesis
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Interference with signaling pathways that require GTP
The specificity of Thiophenfurin for IMPDH makes it particularly effective against cells that rely heavily on the de novo synthesis pathway for guanine nucleotides, such as many cancer cell types. This mechanism differentiates it from other anticancer agents and provides a rationale for its selective cytotoxicity against malignant cells.
Cellular Effects
Beyond IMPDH inhibition, Thiophenfurin induces several cellular effects that contribute to its anticancer activity:
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Induction of apoptosis (programmed cell death) in cancer cells
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Cell cycle arrest, particularly in the S phase
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Disruption of cellular signaling pathways dependent on guanine nucleotides
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Potential interference with RNA processing and protein synthesis
These cellular effects are particularly pronounced in leukemia cell lines, where Thiophenfurin has demonstrated significant antiproliferative and pro-apoptotic activities. The compound's ability to induce apoptosis is a critical aspect of its anticancer mechanism, as it helps eliminate cancer cells while potentially minimizing damage to surrounding healthy tissues.
Biological Activity
Antitumor Activity
Thiophenfurin has demonstrated notable antitumor activity in various experimental models. Its efficacy as an anticancer agent is attributed to its ability to inhibit IMPDH and induce apoptosis in cancer cells. The compound's antitumor properties have been particularly well-documented in hematological malignancies, including various forms of leukemia.
The antitumor activity of Thiophenfurin is characterized by:
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Selective cytotoxicity against rapidly proliferating cancer cells
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Induction of apoptosis through IMPDH inhibition
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Potential synergistic effects when combined with other anticancer agents
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Activity against drug-resistant cancer cell lines
These properties position Thiophenfurin as a promising lead compound for the development of new anticancer drugs targeting the IMPDH pathway. Research suggests that Thiophenfurin may be particularly valuable in treating cancers that are resistant to conventional chemotherapeutic agents, offering a potential alternative for patients with limited treatment options.
Efficacy in Cell Lines
The efficacy of Thiophenfurin has been evaluated in several cancer cell lines, with particular emphasis on leukemia models. Table 2 summarizes the efficacy data reported in the literature:
| Cell Line | Cancer Type | IC₅₀ (μM) | Observed Effects |
|---|---|---|---|
| HL60 | Acute promyelocytic leukemia | 6.7 - 26 | Significant S phase-specific antiproliferative effects, induction of apoptosis |
| K562 | Chronic myeloid leukemia | Not specified | Induction of apoptosis, inhibition of IMPDH |
| Various leukemia lines | Multiple leukemia types | Varies | Synergistic effects with retinoids, enhanced apoptosis |
The variation in IC₅₀ values across different cell lines suggests that the sensitivity to Thiophenfurin may depend on specific cellular characteristics, such as IMPDH expression levels or the reliance on de novo guanine nucleotide synthesis. The compound's activity against leukemia cell lines is particularly noteworthy and suggests that it may have potential applications in the treatment of hematological malignancies.
Research Findings
Studies on Leukemia Cell Lines
Research on Thiophenfurin has predominantly focused on its effects on leukemia cell lines, where it has demonstrated significant antiproliferative and pro-apoptotic activities. Key findings from these studies include:
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Thiophenfurin exhibits potent cytotoxicity against HL60 cells, with IC₅₀ values ranging from 6.7 to 26 μM
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The compound induces S phase-specific cell cycle arrest, disrupting DNA synthesis and cell division
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Apoptosis induction is observed in both sensitive and resistant leukemia cell lines
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The compound retains activity against certain drug-resistant leukemia cell lines, suggesting it may overcome some forms of chemoresistance
These findings highlight the potential of Thiophenfurin as a therapeutic agent for leukemia, particularly in cases where conventional treatments have failed. The compound's ability to induce apoptosis in resistant cell lines is especially promising and warrants further investigation in preclinical and clinical settings.
Combination Therapy with Retinoids
One of the most significant research findings related to Thiophenfurin is its synergistic interaction with retinoids, particularly all-trans retinoic acid (ATRA) and heterocyclic retinoid isoxazole benzoic acid. Studies have shown that:
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The combination of Thiophenfurin with ATRA produces additive effects on cell growth inhibition in leukemia cell lines
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Sequential treatment with Thiophenfurin and heterocyclic retinoid isoxazole benzoic acid results in synergistic apoptotic effects
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These combinations may enhance therapeutic efficacy while potentially reducing the required doses of individual agents
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The synergistic effects suggest multiple pathways of action that could be exploited in cancer treatment
This synergistic interaction represents a promising avenue for the development of combination therapies for leukemia and potentially other cancers. By targeting multiple cellular pathways simultaneously, such combinations may improve treatment outcomes and help overcome drug resistance mechanisms.
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